molecular formula C6H9N3O2 B13248746 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Cat. No.: B13248746
M. Wt: 155.15 g/mol
InChI Key: OEKDXOPTKZYVIA-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is (2R)-2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid . The name specifies:

  • Stereochemistry : The (2R) configuration indicates the absolute configuration at the chiral α-carbon.
  • Substituent positioning : The pyrazole ring is numbered such that the methyl group occupies the N1 position, while the acetic acid moiety attaches to the C5 position.

The molecular formula C₆H₉N₃O₂ (molecular weight: 155.16 g/mol) confirms the presence of a pyrazole core modified with methyl and α-amino acetic acid groups. Key identifiers include:

Property Value
CAS Registry Number 1071814-44-2
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Topological Polar Surface Area 81 Ų

Molecular Geometry and Conformational Analysis

X-ray Crystallographic Studies

While direct crystallographic data for this specific compound remains unpublished, structural analogs provide critical insights. In (3,5-dimethylpyrazol-1-yl)acetic acid , X-ray analysis reveals:

  • A dihedral angle of 87.57° between the pyrazole ring and carboxylic acid plane.
  • Helical hydrogen-bonded chains along the b-axis mediated by O–H···N interactions.

Extrapolating these findings, the target compound likely adopts a similar near-perpendicular arrangement (Figure 1), with the amino group participating in intermolecular hydrogen bonds (N–H···O=C). This geometry imposes steric constraints on rotational freedom, consistent with its 2 rotatable bonds .

Tautomeric Behavior in Pyrazole Ring Systems

Pyrazoles typically exhibit annular tautomerism , where the proton shifts between N1 and N2 positions (Figure 2A). However, the N1-methyl group in this derivative locks the tautomeric state , preventing proton transfer (Figure 2B). Computational studies on analogous systems show:

  • Energy barrier : >25 kcal/mol for tautomerism in N1-substituted pyrazoles.
  • Electronic effects : The electron-donating methyl group stabilizes the N1-protonated form.

This tautomeric restriction distinguishes it from unsubstituted pyrazoles, which exist as dynamic mixtures in solution.

Comparative Analysis with Isomeric Forms (4-yl vs. 5-yl Derivatives)

Structural isomerism at the pyrazole attachment position (C4 vs. C5) profoundly impacts physicochemical properties:

Property 5-yl Isomer 4-yl Isomer
LogP -3.12 -2.78 (predicted)
Hydrogen Bond Acidity 2 donors, 4 acceptors 2 donors, 3 acceptors
Dipole Moment 5.2 D (calculated) 4.8 D (calculated)

The 5-yl isomer's enhanced polarity stems from:

  • Proximity effects : The C5-substituent lies closer to the pyrazole N2 atom, enabling stronger intramolecular charge transfer.
  • Hydrogen bonding : The α-amino group forms a six-membered pseudo-chelating ring with the pyrazole N2 in the 5-yl isomer.

In contrast, 4-yl derivatives like 2-(1-methyl-1H-pyrazol-4-yl)acetic acid exhibit reduced aqueous solubility due to diminished dipole interactions.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-amino-2-(2-methylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C6H9N3O2/c1-9-4(2-3-8-9)5(7)6(10)11/h2-3,5H,7H2,1H3,(H,10,11)

InChI Key

OEKDXOPTKZYVIA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with glycine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride is an organic compound that has a pyrazole ring and an amino acid moiety. Its molecular formula is C6H10ClN3O2C_6H_{10}ClN_3O_2 and its molecular weight is approximately 191.61 g/mol . The compound is typically found as a hydrochloride salt, which increases its solubility and stability for different applications.

Applications

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride has diverse applications across various fields:

  • Medicinal Chemistry It is a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Biological Research It is utilized in studying biological activities and interactions at the molecular level.
  • Chemical Research It serves as a versatile reagent in various chemical reactions, such as acylation and esterification.

Scientific Research Applications

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride exhibits potential biological activities. Studies on its interactions with biological targets suggest it could be a lead compound in drug development. The amino group facilitates hydrogen bonding with enzyme active sites, and the pyrazole ring can engage with hydrophobic pockets within proteins. This dual interaction mechanism may enhance its efficacy as an inhibitor or modulator of various biochemical pathways.

Pyrazole Derivatives in Medicinal Chemistry

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ibotenic Acid

  • Structure: (S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid.
  • Molecular Formula : C₅H₆N₂O₄.
  • Key Differences :
    • Replaces the pyrazole ring with an isoxazole (oxygen-containing heterocycle).
    • Contains a 3-hydroxyl group on the isoxazole, enabling hydrogen bonding.
  • Biological Activity : A potent neurotoxin and glutamate receptor agonist, found in Amanita mushrooms .
  • Implications: The isoxazole-hydroxyl group enhances receptor binding affinity compared to the methyl-substituted pyrazole in 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid .

Muscimol

  • Structure: 5-(Aminomethyl)-1,2-oxazol-3(2H)-one.
  • Key Differences : Features an isoxazolone ring instead of pyrazole.
  • Biological Activity : GABA receptor agonist with sedative effects .

Pyrazole-Based Analogues

2-(3-Amino-5-phenyl-1H-pyrazol-1-yl)acetic Acid

  • Molecular Formula : C₁₁H₁₁N₃O₂.
  • Key Differences: Phenyl substituent at the 5-position increases hydrophobicity. Amino group at the 3-position modifies electronic properties.
  • Applications : Used in synthetic chemistry for metal-organic frameworks .

2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic Acid

  • Molecular Formula : C₇H₁₀N₂O₂.
  • Key Differences :
    • 1,3-Dimethyl groups enhance steric hindrance.
    • Lower molecular weight (154.17 g/mol ) compared to the target compound .

2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic Acid

  • Molecular Formula : C₆H₇N₃O₄.
  • Key Differences :
    • Nitro group at the 3-position introduces electron-withdrawing effects.
    • Higher molecular weight (185.14 g/mol ) due to nitro functionality .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Heterocycle Key Substituents Biological/Chemical Relevance
2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid C₆H₉N₃O₂ 155.16 Pyrazole 1-Methyl Chiral amino acid candidate
Ibotenic acid C₅H₆N₂O₄ 158.1 Isoxazole 3-Hydroxyl Neurotoxin, glutamate agonist
2-(3-Amino-5-phenyl-1H-pyrazol-1-yl)acetic acid C₁₁H₁₁N₃O₂ 217.23 Pyrazole 3-Amino, 5-Phenyl Metal-organic frameworks
2-(1,3-Dimethyl-1H-pyrazol-5-yl)acetic acid C₇H₁₀N₂O₂ 154.17 Pyrazole 1,3-Dimethyl Increased hydrophobicity
2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid C₆H₇N₃O₄ 185.14 Pyrazole 3-Nitro Electron-withdrawing effects

Key Findings

Heterocycle Impact :

  • Pyrazole-based compounds exhibit greater metabolic stability compared to isoxazole derivatives due to reduced oxidative susceptibility .
  • Isoxazole hydroxyl groups (e.g., in ibotenic acid) enhance receptor interactions but increase toxicity .

Substituent Effects :

  • Methyl groups improve lipophilicity, aiding membrane permeability.
  • Nitro or phenyl groups alter electronic profiles and binding kinetics .

Chirality: Enantiomers of 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (R/S) may exhibit divergent pharmacological activities, though specific data are pending .

Biological Activity

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, particularly in its hydrochloride form, exhibits potential therapeutic properties that warrant detailed exploration. The unique structural characteristics of this compound, including the presence of a pyrazole ring and an amino acid moiety, contribute significantly to its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is C6_6H8_8N4_4O2_2, with a molecular weight of approximately 155.15 g/mol. Its structure facilitates various interactions with biomolecules, making it a subject of interest for drug development.

Biological Activities

Recent studies have identified several key biological activities associated with 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid:

1. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in modulating biochemical pathways. Its amino group allows for hydrogen bonding with active sites on enzymes, while the pyrazole ring can interact with hydrophobic pockets within proteins. This dual interaction mechanism enhances its potential efficacy as an inhibitor or modulator in various biochemical processes .

2. Anticancer Activity

Research indicates that pyrazole derivatives, including 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, possess significant anticancer properties. For instance, compounds containing similar structures have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer . The mechanism of action often involves the inhibition of critical signaling pathways such as PI3K/AKT/mTOR and EGFR .

3. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activity. In vitro studies have shown that certain pyrazole derivatives exhibit selective inhibition of COX enzymes, which play a crucial role in inflammation processes. For example, compounds related to 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid have demonstrated significant COX-2 inhibitory activities .

Case Studies

Several studies highlight the biological relevance of this compound:

Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of pyrazole derivatives, 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid was tested against MDA-MB-231 breast cancer cells. The results indicated a notable reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of this compound revealed that it could effectively inhibit specific kinases involved in tumor growth and progression. The study utilized molecular docking simulations to predict binding affinities and interaction patterns with target enzymes .

Comparative Analysis

To better understand the biological activity of 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-(1H-pyrazol-5-yl)acetic acidContains methyl group on pyrazoleEnhanced bioactivity due to specific methyl positioning
2-Amino-2-(3-methyl-1H-pyrazol-5-yl)acetic acidMethyl group at different positionVariability in biological activity
5-Amino-3-methyl-1H-pyrazoleDifferent substitution patternPotentially different pharmacological properties

This table illustrates how structural variations can lead to distinct biological activities and interactions with molecular targets.

Q & A

Q. Methodological Note :

  • Step 1 : Cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine forms the pyrazole ester intermediate.
  • Step 2 : Hydrolysis with NaOH or KOH under reflux converts the ester to the carboxylic acid.
  • Validation : Monitor reaction progress via TLC and confirm purity via HPLC or melting point analysis.

How can the molecular structure of this compound be confirmed experimentally?

Basic Research Question
Structural confirmation requires a combination of spectroscopic and crystallographic methods:

  • X-ray Crystallography : Use SHELXL for small-molecule refinement to determine bond lengths, angles, and stereochemistry .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR to verify proton environments and carbon frameworks (e.g., pyrazole ring protons at δ 7.5–8.0 ppm, methyl groups at δ 2.0–2.5 ppm) .
    • IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O stretches (~1700 cm1^{-1}).

Advanced Tip : For ambiguous cases, employ high-resolution mass spectrometry (HRMS) to validate the molecular formula.

How does the substitution pattern on the pyrazole ring influence the compound’s biological activity?

Advanced Research Question
Substituent position and electronic properties significantly impact interactions with biological targets. For example:

  • Case Study : In collagenase inhibition, chlorine substitution at the 2,4- vs. 2,6-positions on a benzyl group alters hydrogen bond lengths (2.202 Å vs. 1.961 Å) and π–π interactions (4.127 Å vs. 4.249 Å), affecting IC50_{50} values despite similar Gibbs free energies (−6.4 vs. −6.5 kcal/mol) .

Table 1 : Impact of Substituent Position on Collagenase Binding

Substituent PositionHydrogen Bond Length (Å)π–π Interaction (Å)IC50_{50} (nM)
2,4-dichloro2.2024.127Comparable
2,6-dichloro1.9614.249Comparable

Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to simulate binding modes and compare with experimental IC50_{50} data.

What computational strategies are effective in predicting binding interactions of this compound with enzymes?

Advanced Research Question
Docking studies and molecular dynamics (MD) simulations are critical:

  • Docking Workflow :
    • Prepare the ligand (e.g., protonation state optimization using Open Babel).
    • Define the enzyme active site (e.g., collagenase’s Gln215 and Tyr201 residues) .
    • Run simulations with flexible side chains to account for induced-fit binding.
  • Validation : Cross-check docking scores (e.g., Gibbs free energy) with experimental inhibition constants.

Note : Discrepancies may arise from solvent effects or incomplete conformational sampling—augment with MD simulations for ≥100 ns .

How can researchers resolve contradictions in reported bioactivity data for structural analogs?

Advanced Research Question
Contradictions often stem from subtle structural variations or assay conditions. Strategies include:

  • Systematic SAR Studies : Synthesize analogs with incremental modifications (e.g., halogen position, ring size) and test under standardized conditions .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases.
  • Structural Reanalysis : Re-examine crystallographic data (via SHELX) to detect unaccounted polymorphs or tautomeric forms .

Example : Positional isomers of dichlorobenzyl groups show nearly identical IC50_{50} values but differ in interaction geometries, necessitating detailed structural analysis .

What safety precautions are recommended when handling this compound in laboratory settings?

Basic Research Question

  • Hazards : Classified as skin/eye irritant (Category 2/2A). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation. Avoid prolonged exposure to light/moisture.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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